molecular formula C8H11O4P B14481700 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one CAS No. 65951-71-5

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one

Cat. No.: B14481700
CAS No.: 65951-71-5
M. Wt: 202.14 g/mol
InChI Key: NSJSAZPSHWZXEZ-UHFFFAOYSA-N
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Description

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one is a heterocyclic compound containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted acetyl compound with a phosphorus-containing reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-thione: Similar structure but with a sulfur atom replacing the oxygen.

    5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-selenone: Similar structure but with a selenium atom replacing the oxygen.

Uniqueness

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one is unique due to its specific combination of functional groups and the presence of a phosphorus atom in the ring structure

Properties

CAS No.

65951-71-5

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

1-(2-methoxy-6-methyl-2-oxo-1,2λ5-oxaphosphinin-5-yl)ethanone

InChI

InChI=1S/C8H11O4P/c1-6(9)8-4-5-13(10,11-3)12-7(8)2/h4-5H,1-3H3

InChI Key

NSJSAZPSHWZXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CP(=O)(O1)OC)C(=O)C

Origin of Product

United States

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